molecular formula C9H8N2O2 B1330449 Methyl 1H-benzo[d]imidazole-2-carboxylate CAS No. 5805-53-8

Methyl 1H-benzo[d]imidazole-2-carboxylate

Cat. No. B1330449
CAS RN: 5805-53-8
M. Wt: 176.17 g/mol
InChI Key: LKUBWDNDGBVKFK-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[d]imidazole-2-carboxylate is a chemical compound that falls within the class of benzoimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of various methyl esters of benzo[d]imidazole carboxylic acids, including methyl 1H-benzo[d]imidazole-2-carboxylate, has been reported in the literature. For instance, a series of methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds as cancer therapeutics . Additionally, the synthesis of related compounds with different substituents has been described, which can influence the biological activity and physical properties of the molecules .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives has been characterized using various spectroscopic and crystallographic techniques. Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted to determine the molecular geometry, vibrational frequencies, and chemical shift values of these compounds . The crystal and molecular structures of specific substituted benzo[d]imidazole carboxylates have also been reported, providing insight into their three-dimensional arrangement and potential intermolecular interactions .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can participate in various chemical reactions due to their reactive sites, such as the imidazole nitrogen atoms and the carboxylate group. For example, the ambidentate properties of substituted imidazoles have been explored, demonstrating the directionality of alkylation reactions at specific nitrogen atoms . Additionally, benzo[d]imidazole compounds have been used as ligands in the synthesis of coordination polymers, indicating their ability to form metal-ligand bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting points, and fluorescent properties, which have been studied for various benzo[d]imidazole complexes . Theoretical calculations have also been employed to examine the energetic behavior of these compounds in different solvent media and to investigate their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties .

Scientific Research Applications

Crystal and Molecular Structures

Methyl 1H-benzo[d]imidazole-2-carboxylate has been studied for its crystal and molecular structures. A variant, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was investigated as a side product in the synthesis of an antitubercular agent. This study contributes to understanding the structural aspects of such compounds (Richter et al., 2023).

Antimicrobial and Antitubercular Properties

Research on hybrid molecules containing benzimidazole-oxadiazole reveals promising antimicrobial properties. One study synthesized novel 2-aryl-5-(3-aryl-[1,2,4]-oxadiazol-5-yl)-1-methyl-1H-benzo[d]imidazole hybrids as potential antimicrobial agents. These compounds exhibited potent anti-tubercular activity and were non-toxic at higher concentrations, making them strong candidates for antimicrobial applications (Shruthi et al., 2016).

Anticancer Research

In cancer research, methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have shown potential. A study involving these compounds reported significant activity against various human tumor cell lines, indicating their potential as antitumor agents (Abonía et al., 2011).

Corrosion Inhibition

The derivatives of benzimidazole, including 1H-benzo[d]imidazole variants, have been explored for corrosion inhibition properties. A study on these compounds as corrosion inhibitors for mild steel in sulphuric acid highlighted their effectiveness in forming a protective layer, indicating their utility in industrial applications (Ammal et al., 2018).

Photoluminescence Properties

Research on zinc(II) mononuclear complexes involving1-methyl-1H-benzo[d]imidazole-2-carbaldehyde demonstrated unique photoluminescence properties. The study found that the structural differences in these complexes, induced by terminal anions, affected their photoluminescence, offering insights for applications in materials science and lighting technologies (Li et al., 2019).

Synthesis and Drug Development

The compound has been instrumental in the synthesis of various other compounds with potential pharmaceutical applications. For instance, a study on the synthesis of functionalized benzimidazoimidazoles via oxidative aminocarbonylation-heterocyclization approach sheds light on novel methods for drug development (Veltri et al., 2018).

Antioxidant and Antimicrobial Activities

Further extending its applications, derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for antioxidant and antimicrobial activities. These compounds showed promising results, indicating their potential in the development of new therapeutic agents (Bassyouni et al., 2012).

Future Directions

The future directions of “Methyl 1H-benzo[d]imidazole-2-carboxylate” research could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of new drugs and the study of its mechanism of action could also be areas of future research .

properties

IUPAC Name

methyl 1H-benzimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUBWDNDGBVKFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341891
Record name Methyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-benzo[d]imidazole-2-carboxylate

CAS RN

5805-53-8
Record name Methyl 1H-benzimidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-1,3-benzodiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Na2CO3 (0.64 g, 6.07 mmol) was added to a solution of (17) (1.9 g, 6.07 mmol) in 20 mL MeOH. The reaction mixture was heated to reflux for 14 h and then cooled to RT. 1N HCl was added to the solution and the reaction mixture was stirred for 0.5 hour. The mixture was extracted with EA. The organic phase was washed with brine, dried over Na2SO4 and evaporated to give the title compound (0.89 g, yield 83%). ESI-MS (M+1): 177 calc. for C9H8N2O2 176.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Li, H Su, W Chen, YH Yan, C Zhou, L Mou… - Bioorganic & Medicinal …, 2022 - Elsevier
As one of important mechanisms to β-lactam antimicrobial resistance, metallo-β-lactamases (MBLs) have been receiving increasing worldwide attentions. Ambler subclass B1 MBLs are …
Number of citations: 2 www.sciencedirect.com
R Singh, R Kumar, M Pandrala, P Kaur… - Archiv der …, 2021 - Wiley Online Library
Cancer remains a leading cause of death worldwide, resulting in continuous efforts to discover and develop highly efficacious anticancer drugs. High‐throughput screening of …
Number of citations: 10 onlinelibrary.wiley.com
L Jacobs, C de Kock, D Taylor, SC Pelly… - Bioorganic & medicinal …, 2018 - Elsevier
Research has indicated that N-myristoyl transferase, an enzyme that catalyzes the addition of a myristate group to the N-terminal glycine residues of proteins, is involved in the …
Number of citations: 10 www.sciencedirect.com
JL Zhu, KA Scheidt - Tetrahedron, 2021 - Elsevier
Despite recent advancements in the selective generation and coupling of organic radical species, the alkoxycarbonyl radical remains underexplored relative to other carbon-containing …
Number of citations: 12 www.sciencedirect.com

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